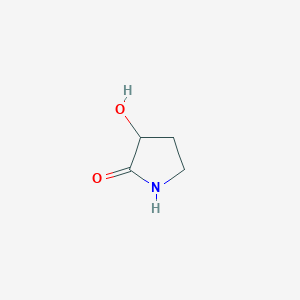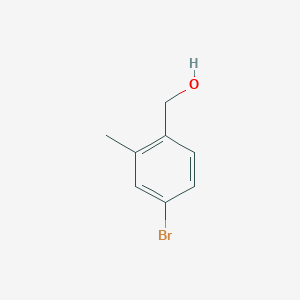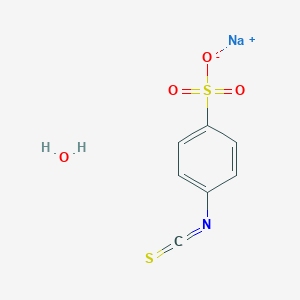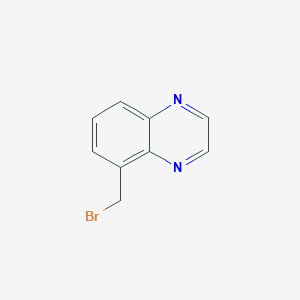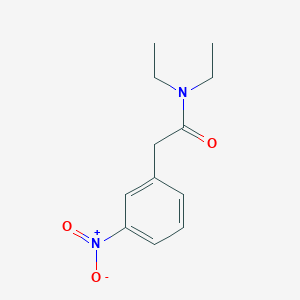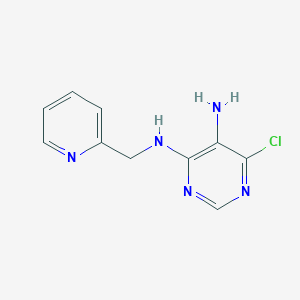
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine
Übersicht
Beschreibung
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine, also known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C12H11ClN6 and a molecular weight of 276.7 g/mol. 6-CPD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, it may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine against parasitic infections is not well characterized, but it has been suggested that it may interfere with the metabolism of the parasites.
Biochemische Und Physiologische Effekte
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA synthesis and repair, as well as the activity of the enzyme dihydrofolate reductase. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. In terms of toxicity, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its potential use as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-parasitic drugs. Its low toxicity in animal studies also makes it a promising candidate for further development. However, one limitation of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine. One potential direction is the development of new derivatives of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and parasitic infections. Finally, more research is needed to explore the potential side effects and toxicity of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine in vivo.
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Furthermore, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been studied for its potential use in the treatment of parasitic infections, as it has been found to have activity against the protozoan parasite Trypanosoma brucei.
Eigenschaften
CAS-Nummer |
116062-19-2 |
|---|---|
Produktname |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Molekularformel |
C10H10ClN5 |
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
6-chloro-4-N-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-3-1-2-4-13-7/h1-4,6H,5,12H2,(H,14,15,16) |
InChI-Schlüssel |
MMHFULXUVYZXBW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
Synonyme |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

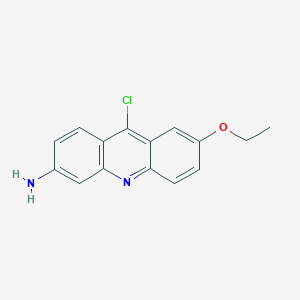




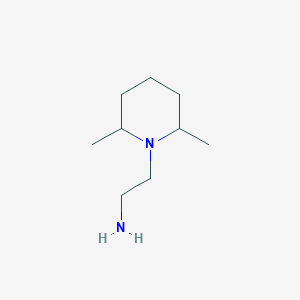
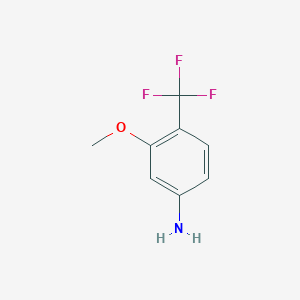
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
